
(3R,5R)-Heptane-3,5-diol
Overview
Description
(3R,5R)-Heptane-3,5-diol is a chiral diol with two hydroxyl groups located on the third and fifth carbon atoms of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,5R)-Heptane-3,5-diol can be synthesized through the enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione over a tartaric acid–sodium bromide–modified Raney nickel catalyst . This method involves the selective reduction of the ketone groups to hydroxyl groups, resulting in the formation of the desired diol with high enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes using modified catalysts to ensure high yield and enantiomeric excess. The use of high-pressure liquid chromatography (HPLC) for the purification of the product is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Heptane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3,5-heptanedione or heptanoic acid.
Reduction: Formation of heptane.
Substitution: Formation of 3,5-dichloroheptane or 3,5-dibromoheptane.
Scientific Research Applications
(3R,5R)-Heptane-3,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (3R,5R)-Heptane-3,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can act as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-Heptane-3,5-diol: The enantiomer of (3R,5R)-Heptane-3,5-diol, with opposite stereochemistry.
2,6-Dimethyl-3,5-heptanediol: A similar diol with methyl groups on the second and sixth carbon atoms.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other similar compounds. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and the production of enantiomerically pure substances .
Properties
IUPAC Name |
(3R,5R)-heptane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWORYKVVNTRAW-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@@H](CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505367 | |
Record name | (3R,5R)-Heptane-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77291-90-8 | |
Record name | (3R,5R)-Heptane-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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